molecular formula C18H17NO2 B302916 N-(3-cinnamoylphenyl)propanamide

N-(3-cinnamoylphenyl)propanamide

Cat. No.: B302916
M. Wt: 279.3 g/mol
InChI Key: VHBPRQZNWJIXDL-VAWYXSNFSA-N
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Description

N-(3-Cinnamoylphenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone linked to a phenyl ring substituted with a cinnamoyl group at the 3-position. Propanamide derivatives are typically synthesized via condensation reactions between amines and propanoyl chlorides, as seen in compounds like N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

N-[3-[(E)-3-phenylprop-2-enoyl]phenyl]propanamide

InChI

InChI=1S/C18H17NO2/c1-2-18(21)19-16-10-6-9-15(13-16)17(20)12-11-14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,19,21)/b12-11+

InChI Key

VHBPRQZNWJIXDL-VAWYXSNFSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2

Isomeric SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanamide derivatives exhibit diverse physicochemical and biological properties depending on their substituents. Below is a detailed comparison based on structural motifs, synthesis methods, and biological activities:

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Substituents/Functional Groups Synthesis Method Key Properties/Activities Reference
N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide Nitro, phenylsulfonamido, phenyl Reaction of citrate-capped LCMO with precursor High thermal stability (melting point analysis)
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Chlorophenethyl, methoxynaphthyl Amine + naproxen-derived propanoyl chloride Anti-inflammatory potential (naproxen hybrid)
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Chlorophenethyl, isobutylphenyl Amine + ibuprofen-derived propanoyl chloride Analgesic activity (ibuprofen derivative)
N-(3-Methylbutyl)propanamide Aliphatic 3-methylbutyl GC-MS identified in fruit fly rectal glands Pheromonal activity (Qfly sex pheromone)
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide Sulfamoyl, hydroxyphenyl Carbodiimide-mediated coupling Carbonic anhydrase inhibition
N-(3-Chlorophenyl)-3-cyclopentylpropanamide Chlorophenyl, cyclopentyl Not specified Structural analog for herbicide development

Key Observations:

Sulfonamide/sulfamoyl groups (e.g., ) are associated with enzyme inhibition (e.g., carbonic anhydrase), critical in drug design. Aliphatic chains (e.g., ) are linked to volatile pheromonal activity in insects.

Synthesis Variability: Most compounds are synthesized via amide coupling using propanoyl chlorides (e.g., ). Complex derivatives (e.g., ) require multi-step reactions, including carbodiimide-mediated activation.

Thermal and Analytical Properties: Melting point differences (e.g., ) confirm successful synthesis of novel compounds. Characterization via NMR, IR, and mass spectrometry is standard for structural validation (e.g., ).

Biological Applications :

  • Anti-inflammatory/Analgesic : Hybrids with NSAID motifs (naproxen, ibuprofen) show promise .
  • Enzyme Inhibition : Sulfamoyl-containing derivatives target carbonic anhydrase .
  • Pheromones : Aliphatic propanamides act as insect pheromones .

Notes on Contradictions and Limitations

  • Data Gaps : While melting points and spectral data are provided for some compounds (e.g., ), others lack quantitative biological activity metrics (e.g., IC50 values).
  • Structural-Activity Ambiguities : The role of specific substituents (e.g., nitro vs. chloro) in bioactivity requires further comparative studies.
  • Synthetic Challenges : Complex derivatives (e.g., ) may face scalability issues due to multi-step syntheses.

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